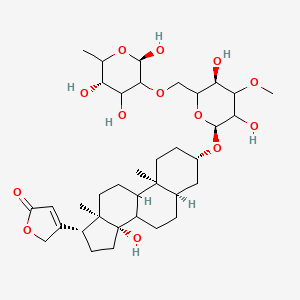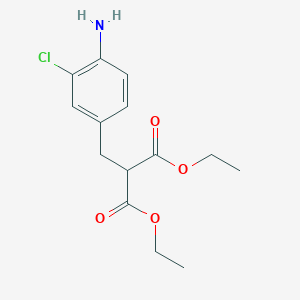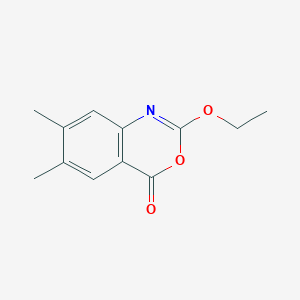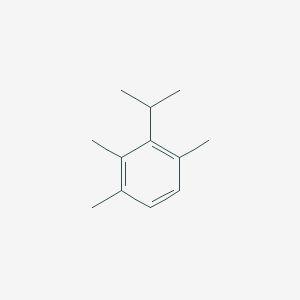
Diethyl 5,8-difluoroquinoline-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5,8-difluoroquinoline-2,3-dicarboxylate is a fluorinated quinoline derivative characterized by the presence of two fluorine atoms at the 5 and 8 positions of the quinoline ring, and two carboxylate ester groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5,8-difluoroquinoline-2,3-dicarboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, Friedländer synthesis, or Doebner-Miller synthesis.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylate ester groups are introduced through esterification reactions using diethyl carbonate or ethanol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 5,8-difluoroquinoline-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine positions using nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, acidic conditions.
Reduction: LiAlH₄, H₂, palladium on carbon (Pd/C) catalyst.
Substitution: NaN₃, KI, polar aprotic solvents.
Major Products Formed:
Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Diethyl 5,8-difluoroquinoline-2,3-dihydroxylate.
Substitution: Diethyl 5,8-difluoroquinoline-2,3-diazide or iodide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Diethyl 5,8-difluoroquinoline-2,3-dicarboxylate is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds with potential biological activity.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its fluorinated structure can enhance the bioactivity and metabolic stability of pharmaceuticals.
Medicine: Research is ongoing to explore the use of this compound in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: In the chemical industry, this compound is used in the synthesis of advanced materials, including fluorinated polymers and coatings with improved properties such as chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism by which Diethyl 5,8-difluoroquinoline-2,3-dicarboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with bacterial cell membranes.
Anticancer Activity: Inhibition of enzymes or pathways involved in cancer cell proliferation.
Comparación Con Compuestos Similares
Diethyl 5-fluoroquinoline-2,3-dicarboxylate: Similar structure but with only one fluorine atom.
Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate: Similar structure but with chlorine atoms instead of fluorine.
Diethyl quinoline-2,3-dicarboxylate: No fluorine atoms.
Uniqueness: Diethyl 5,8-difluoroquinoline-2,3-dicarboxylate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its non-fluorinated or monofluorinated counterparts.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C15H13F2NO4 |
|---|---|
Peso molecular |
309.26 g/mol |
Nombre IUPAC |
diethyl 5,8-difluoroquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H13F2NO4/c1-3-21-14(19)9-7-8-10(16)5-6-11(17)12(8)18-13(9)15(20)22-4-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
HEGSENVRSUOTOU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=CC(=C2N=C1C(=O)OCC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


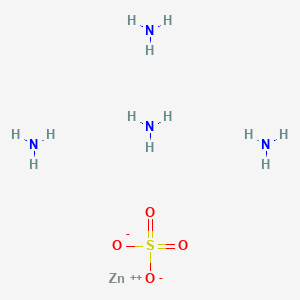
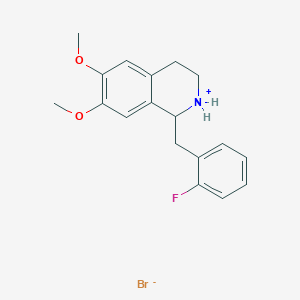


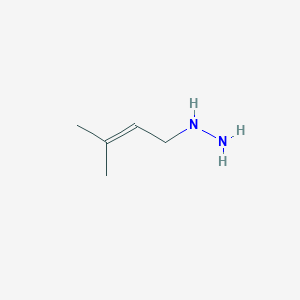
![2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B15343855.png)
![1,2-dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B15343858.png)
![(4-Methoxyphenyl)methyl (6S)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15343859.png)

![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[d]pyrimidine](/img/structure/B15343876.png)
